molecular formula C9H10N2O3 B043036 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 216008-29-6

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B043036
CAS No.: 216008-29-6
M. Wt: 194.19 g/mol
InChI Key: XLSJIONOSGAQDN-UHFFFAOYSA-N
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Description

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound that features a seven-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine. This can be achieved using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions generally require careful control of temperature and reaction time to ensure the desired product is obtained with high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale nitration reactions can be applied. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and safety.

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-amine .

Scientific Research Applications

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key aspect of its mechanism .

Comparison with Similar Compounds

    2,3,4,5-Tetrahydro-1,4-benzoxazepine: Lacks the nitro group, resulting in different chemical and biological properties.

    7-Nitro-1,2,3,4-tetrahydroquinoline: Another nitro-substituted heterocycle with distinct structural and functional characteristics.

Properties

IUPAC Name

7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSJIONOSGAQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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